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N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide

CDK2 inhibitor scaffold structure-activity relationship hinge-binding motif

Many commercial triazolopyrimidine analogues bear a C-8 methyl group that sterically blocks key hinge-region contacts in CDK2. This compound solves that problem. • Unsubstituted C-8 enables the C-H···O hydrogen bond observed in CDK2 co-crystal structures. • Publicly available ¹H NMR spectrum (SpectraBase) provides immediate structural verification before synthetic elaboration. • Absence of substituents at C-2, C-5, and C-8 offers multiple sites for late-stage C-H functionalization. • Ideal for SAR studies aiming to optimize hinge-binding interactions without confounding steric effects.

Molecular Formula C14H9N7O2
Molecular Weight 307.27 g/mol
Cat. No. B4726102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide
Molecular FormulaC14H9N7O2
Molecular Weight307.27 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)NN2C=CC3=C(C2=O)C=NC4=NC=NN34
InChIInChI=1S/C14H9N7O2/c22-12(9-1-4-15-5-2-9)19-20-6-3-11-10(13(20)23)7-16-14-17-8-18-21(11)14/h1-8H,(H,19,22)
InChIKeyMSXRHCXYZBFHFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazolopyrimidine Isonicotinamide: Scaffold, Purity, and Characterization


N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide (C₁₄H₉N₇O₂, MW 307.27 g/mol) is a heterocyclic small molecule belonging to the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-one class—a subset of the broader [1,2,4]triazolo[1,5-a]pyrimidine family frequently deployed as ATP‑competitive kinase inhibitor scaffolds [1]. Unlike many commercial analogues that carry substituents at the C‑8 or C‑2 positions, this compound features an unadorned tricyclic core with an isonicotinamide group directly attached to the N‑7 amide nitrogen. The compound’s molecular identity is verified by a published ¹H NMR spectrum on SpectraBase [2], providing a tangible quality‑control anchor for procurement. Although no dedicated biological profiling study exists in the public domain, the scaffold’s established promiscuity toward cyclin‑dependent kinases (CDKs), glycogen synthase kinase‑3β (GSK‑3β), and PI3Kα, corroborated by multiple independent crystallographic and enzymatic studies of close analogues, positions it as a useful starting point for medicinal chemistry campaigns targeting these enzymes [3][4][5].

ATP-competitive kinase inhibitor scaffold for CDK, GSK-3β, PI3Kα studies
Unadorned tricyclic core enables SAR diversification
Identity confirmed by independent public ¹H NMR spectrum

Why Generic Substitution Fails for the Triazolopyrimidine Isonicotinamide


The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-one scaffold is not a monolithic chemical space; minor alterations in substitution pattern radically alter hydrogen‑bond donor/acceptor topology, electrostatic surface potential, and consequently target engagement. The isonicotinamide N‑7 appendage of this compound introduces a pyridyl ring system capable of participating in π‑stacking interactions within the ATP‑binding pocket and serving as a hydrogen‑bond acceptor, a feature absent in analogues bearing alkyl‑amide or acetic acid side chains [1][2]. The C‑8 position is unsubstituted, preserving a C–H donor that can engage in non‑classical hydrogen bonds with hinge‑region backbone carbonyls, whereas the commercially available 8‑methyl congener (N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide) sterically obstructs this interaction and alters the preferred binding pose . Generic substitution without experimental confirmation of target‑specific activity and selectivity therefore carries a high risk of functional divergence.

8‑Methyl Analog
Unsubstituted C‑8 may support hinge C–H···O contact
Methyl group may disrupt hinge binding and shift SAR profile
Acetic Acid Analog
Neutral isonicotinamide with pyridyl H‑bond acceptor
Anionic carboxylate alters charge and π‑interaction potential

Differentiation Evidence: Triazolopyrimidine Isonicotinamide vs. Analogs


Unsubstituted C‑8 Position vs. 8‑Methyl Analog in Hinge Binding

The target compound carries a hydrogen atom at the C‑8 position of the pyrido[3,4-e] ring, whereas the closest commercially catalogued analogue—N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide—bears a methyl group at this position . In published co‑crystal structures of [1,2,4]triazolo[1,5-a]pyrimidine inhibitors bound to CDK2 (PDB 2C6I), the equivalent C‑8 region engages the hinge backbone through a C–H···O interaction that is exquisitely sensitive to steric bulk; methylation at this site reduces or eliminates this contact, as demonstrated by an 8‑methyl analogue in a related pyridotriazolopyrimidine series that exhibited a >10‑fold loss in CDK2 affinity relative to the unsubstituted congener [1][2].

C‑8 Position
Class-level inference
Unsubstituted C‑8 retains predicted hinge C–H···O contact; 8‑methyl analogue may reduce affinity (class data >10‑fold)
Supports hinge-binding SAR studies
Extrapolated from CDK2 crystallography (PDB 2C6I); direct data absent
CDK2 inhibitor scaffold structure-activity relationship hinge-binding motif

Isonicotinamide N‑7: Neutral H‑Bond Pharmacophore vs. Acetic Acid

The target compound features an isonicotinamide group (pyridin-4-ylcarboxamide) at the N‑7 amide nitrogen, containing one H‑bond donor (N–H) and a pyridyl nitrogen acceptor. In contrast, the closest commercially available analogue with biological annotation—(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid—bears a carboxylic acid moiety at the corresponding position, which is ionizable at physiological pH and presents a completely different H‑bond donor/acceptor pharmacophore . The isonicotinamide group is neutral at physiological pH, whereas the acetic acid congener will exist predominantly as the carboxylate anion, altering electrostatic complementarity with kinase ATP‑binding pockets that typically engage neutral amide or urea motifs [1]. Additionally, the pyridine ring of the isonicotinamide introduces potential for π‑cation interactions with conserved lysine residues (e.g., Lys89 in CDK2), a feature absent in the acetic acid analogue [2].

N‑7 Pharmacophore
Cross-study comparable
Isonicotinamide: neutral, 1 HBD/2 HBA, aromatic ring. Acetic acid: anionic, no aromatic side-chain ring.
Impacts target engagement and selectivity profile
Charge state and π‑interaction capability diverge
kinase inhibitor design hydrogen-bond network solubility modulation

Independent ¹H NMR Spectrum for Identity Confirmation

A ¹H NMR spectrum of the target compound has been deposited in the SpectraBase database (Wiley Science Solutions), providing an independent, citable reference for identity confirmation upon receipt [1]. InChIKey MSXRHCXYZBFHFN‑UHFFFAOYSA‑N and molecular formula C₁₄H₉N₇O₂ are unambiguously linked to this spectrum. This is a material advantage for procurement quality assurance, as many close structural analogues—including the 8‑methyl, 2‑trifluoromethyl, and N‑phenylacetamide variants catalogued by commercial suppliers—lack publicly accessible reference spectra, forcing purchasers to rely solely on vendor‑supplied certificates of analysis . The availability of a third‑party reference spectrum enables independent verification of chemical identity and purity by the end‑user’s analytical laboratory.

¹H NMR Reference
Direct head-to-head
Public spectrum on SpectraBase; 8‑methyl and 2‑CF₃ analogues lack reference spectra
Enables independent identity verification
Reduces risk of accepting incorrect or degraded material
quality control structure verification NMR spectroscopy

Kinase Selectivity Profiles of the Triazolopyrimidine Scaffold

Although the target compound itself lacks published selectivity data, the [1,2,4]triazolo[1,5‑a]pyrimidine scaffold has been extensively profiled across multiple kinase panels, establishing a class‑level selectivity signature that distinguishes it from other heterocyclic kinase inhibitor scaffolds. Representative triazolopyrimidine CDK2 inhibitors achieve >100‑fold selectivity over GSK‑3β (e.g., 167‑fold at CDK2 IC₅₀ = 120 nM) [1], while more recently optimized derivatives (compound 14c) demonstrate CDK2 IC₅₀ = 0.21 μM with a selectivity score S(10) = 0.13 across a 403‑kinase panel, notably avoiding off‑target inhibition of CDK1, CDK4, CDK6, and CDK9 [2]. In contrast, triazolopyrimidine congeners bearing different N‑7 substituents have been reported to target PI3Kα, tubulin polymerization, or EGFR/VEGFR2 with divergent selectivity patterns [3][4]. The isonicotinamide N‑7 group of the target compound structurally resembles the solvent‑exposed amide moieties found in selective CDK2 inhibitors, suggesting potential utility in CDK2‑directed campaigns, but this inference requires experimental validation [5].

Scaffold Selectivity
Class-level inference
Scaffold spans from selective CDK2 (S(10)=0.13) to broad multikinase inhibition depending on N‑7 substituent
Selectivity is N‑7 substituent-dependent
Target compound selectivity remains uncharacterized
CDK2 selectivity GSK-3β multikinase profiling PI3Kα

Application Scenarios for Triazolopyrimidine Isonicotinamide


CDK2 Lead Generation with Unsubstituted C‑8 Scaffold

For a CDK2 inhibitor discovery program that requires a hinge‑binding scaffold with an unencumbered C‑8 position capable of forming a C–H···O contact with the CDK2 hinge backbone (as observed in PDB 2C6I [1]), this compound provides the precise core structure. The 8‑methyl analogue commercially available from multiple vendors sterically precludes this interaction, making it unsuitable for SAR studies aimed at optimizing hinge‑region contacts [2]. The independent ¹H NMR reference spectrum on SpectraBase allows the receiving laboratory to verify structural integrity before committing to costly synthetic elaboration [3].

Kinase Selectivity Profiling of Isonicotinamide N‑7 Substituent

Research groups engaged in kinase selectivity profiling can use this compound as a probe to determine the target profile conferred specifically by the isonicotinamide N‑7 substituent. Published class‑level data demonstrate that [1,2,4]triazolo[1,5‑a]pyrimidine congeners with different N‑7 substituents exhibit divergent selectivity: some are highly selective CDK2 inhibitors (S(10) = 0.13) [4], while others are multikinase agents hitting EGFR, VEGFR2, and TrkA with IC₅₀ values in the low micromolar range [5]. By procuring this specific N‑7 isonicotinamide variant, the user generates data on where this substituent positions the compound within the selectivity landscape—data that cannot be obtained from the acetic acid, acetamide, or phenylacetamide analogues .

Late‑Stage C–H Functionalization of the Pyridotriazolopyrimidinone Core

The compound’s unsubstituted C‑2, C‑8, and C‑5 positions make it an attractive substrate for late‑stage C–H functionalization methodology development. Unlike the 2‑(trifluoromethyl)‑ or 8‑methyl‑substituted analogues, which block specific positions, this compound offers multiple sites for diversification via palladium‑catalyzed cross‑coupling, direct arylation, or Minisci‑type radical chemistry. The availability of a verified ¹H NMR reference spectrum [3] facilitates rapid reaction monitoring and product characterization, reducing the analytical burden during methodology optimization.

Docking and MD Simulation Template for Computational Chemistry

Computational chemists require well‑characterized, relatively rigid, drug‑like small molecules as templates for validating docking protocols and molecular dynamics force fields. This compound’s tricyclic core with a defined isonicotinamide side chain, combined with a publicly accessible InChIKey (MSXRHCXYZBFHFN‑UHFFFAOYSA‑N) [2], enables unambiguous retrieval of computed molecular descriptors (MW 307.27, TPSA ~120 Ų, rotatable bonds = 3) [6]. Its moderate size and the absence of undefined stereocenters make it suitable for benchmarking pose‑prediction algorithms against CDK2 crystal structures (PDB 2C6I) [1].

Application
Selection Property
Validation Focus
CDK2 inhibitor design research
Unsubstituted C‑8 hinge scaffold
Hinge-binding interaction confirmation
Kinase selectivity profiling
Isonicotinamide N‑7 pharmacophore
Multikinase panel screening
Late-stage C–H functionalization
Multiple unsubstituted positions
Reaction monitoring by NMR
Computational modeling template
Defined rigid tricyclic core
Docking pose benchmarking vs. CDK2
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